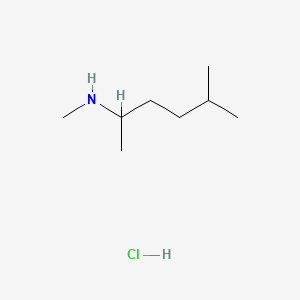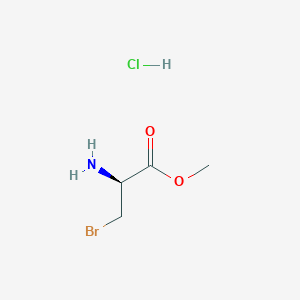
(9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of particular interest in medicinal chemistry due to its potential applications in drug discovery and development. The presence of the fluorenyl group and the bromoazetidine moiety makes it a versatile intermediate for various synthetic transformations.
準備方法
The synthesis of (9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and 3-bromoazetidine.
Protection and Activation: The fluorenylmethanol is first protected using a suitable protecting group, followed by activation of the hydroxyl group to form a leaving group.
Nucleophilic Substitution: The activated fluorenylmethanol is then reacted with 3-bromoazetidine under nucleophilic substitution conditions to form the desired product.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
(9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with various nucleophiles such as amines, thiols, and alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to form dehalogenated products.
Cross-Coupling Reactions: The bromo group can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.
科学的研究の応用
(9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of inhibitors for various biological targets.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It can be utilized in the preparation of functional materials with specific properties, such as polymers and ligands for catalysis.
作用機序
The mechanism of action of (9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved vary based on the specific biological context and the structure of the final drug candidate derived from this compound.
類似化合物との比較
Similar compounds to (9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate include other azetidine derivatives such as:
- tert-Butyl 3-iodoazetidine-1-carboxylate
- 3-Chloroazetidine-1-carboxylate
- 3-Fluoroazetidine-1-carboxylate
Compared to these compounds, this compound is unique due to the presence of the fluorenyl group, which imparts additional steric and electronic properties. This uniqueness can influence its reactivity and the types of transformations it can undergo, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C18H16BrNO2 |
|---|---|
分子量 |
358.2 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl 3-bromoazetidine-1-carboxylate |
InChI |
InChI=1S/C18H16BrNO2/c19-12-9-20(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2 |
InChIキー |
HSXHODUZZLMBBG-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


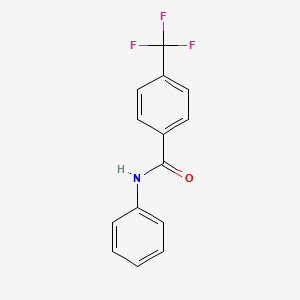



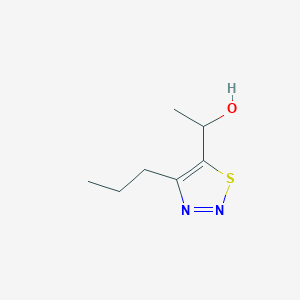
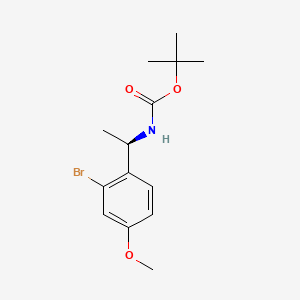
![methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride](/img/structure/B13507545.png)
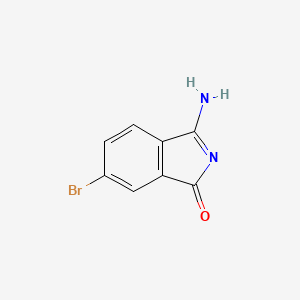
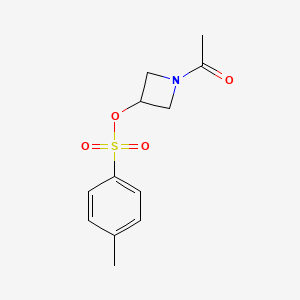
![4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B13507559.png)
![rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13507561.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride](/img/structure/B13507563.png)
